2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
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Overview
Description
2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a complex organic compound with diverse applications across various fields. This molecule is notable for its unique combination of structural features, including a pyridine ring, trifluoromethyl group, and tetrazole moiety, which contribute to its versatile chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine typically involves a multi-step process:
Formation of the pyridine ring: Starting with suitable precursors, the pyridine ring is constructed via cyclization reactions.
Introduction of the trifluoromethyl group: Trifluoromethylation is carried out using reagents such as trifluoromethyl iodide under suitable conditions.
Attachment of the tetrazole moiety: The tetrazole ring is introduced through cycloaddition reactions involving azides and nitriles.
Coupling with the dichlorophenyl group: The final step involves coupling reactions to attach the dichlorophenyl group to the existing scaffold.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimization of the aforementioned synthetic routes to enhance yield and reduce costs. This includes using more efficient catalysts, optimizing reaction times and temperatures, and implementing scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature conditions.
Major Products
The major products of these reactions vary depending on the type of transformation but can include:
Oxidation products: Hydroxylated or carbonyl derivatives.
Reduction products: Alkanes or amines.
Substitution products: Varied depending on the substituent introduced, such as halogenated or alkylated derivatives.
Scientific Research Applications
2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine finds applications in several scientific fields:
Chemistry: Used as a reagent for studying reaction mechanisms and as a building block in synthetic chemistry.
Biology: Investigated for its potential as a ligand in binding studies and interactions with biomolecules.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as kinase or receptor-mediated pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-[(S)-(2-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
2-[(S)-(2,6-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
Highlighting Uniqueness
Unique structural features: The presence of two chlorine atoms on the phenyl ring and the specific arrangement of functional groups.
Distinct reactivity: The combination of trifluoromethyl and tetrazole groups confers unique reactivity patterns not observed in closely related compounds.
Conclusion
The compound 2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a fascinating molecule with diverse applications in research and industry. Its unique structural features and reactivity make it a valuable tool for various scientific investigations and potential practical applications.
Properties
IUPAC Name |
2-[(S)-(2,6-dichlorophenyl)-(2H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N5/c15-8-4-1-5-9(16)10(8)11(13-21-23-24-22-13)12-7(14(17,18)19)3-2-6-20-12/h1-6,11H,(H,21,22,23,24)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJOFAMYWBLNLF-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)[C@@H](C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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